molecular formula C12H13ClN4O B6118047 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B6118047
M. Wt: 264.71 g/mol
InChI Key: NVNQJPMEMYXKKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as ACT or allyl triazolone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood. However, studies have suggested that 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one may exert its biological effects by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase (Zhang et al., 2017). Additionally, 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to induce apoptosis in cancer cells by activating the caspase pathway (Jiang et al., 2014).
Biochemical and Physiological Effects
2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one can inhibit the growth of various cancer cell lines, such as MCF-7 breast cancer cells and HepG2 liver cancer cells (Jiang et al., 2014). 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain (Zhang et al., 2017). In addition, 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been shown to exhibit antifungal activity against various plant pathogens (Zhang et al., 2013).

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its relatively simple synthesis method. Additionally, 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to exhibit a broad range of biological activities, making it a versatile compound for various research applications. However, one limitation of using 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one. One potential direction is the investigation of its potential as an anticancer agent in vivo. Another direction is the development of novel derivatives of 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one with improved solubility and bioavailability. Additionally, the potential of 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one as a treatment for Alzheimer's disease and other neurodegenerative disorders warrants further investigation.
Conclusion
In conclusion, 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit a broad range of biological activities. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.

Synthesis Methods

The synthesis of 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one involves the reaction of allylamine with 4-chlorobenzylamine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with sodium azide and acetic anhydride to form the final product. The yield of 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one is reported to be around 70% (Zhang et al., 2013).

Scientific Research Applications

2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been studied extensively for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been found to exhibit antifungal activity against various plant pathogens (Zhang et al., 2013). In medicine, 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been investigated for its potential as an anticancer agent (Jiang et al., 2014) and as a treatment for Alzheimer's disease (Zhang et al., 2017). In material science, 2-allyl-5-{[(4-chlorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one has been used as a building block for the synthesis of novel polymers (Li et al., 2019).

properties

IUPAC Name

5-[(4-chloroanilino)methyl]-2-prop-2-enyl-4H-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-2-7-17-12(18)15-11(16-17)8-14-10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNQJPMEMYXKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)NC(=N1)CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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